(3Z)-3-ethylidene-1-benzofuran-2-one

Description

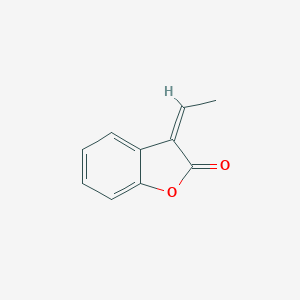

(3Z)-3-Ethylidene-1-benzofuran-2-one is a bicyclic lactone featuring a benzofuranone core substituted with an ethylidene group at the 3-position in a Z-configuration. These compounds are typically synthesized via cyclization reactions or alkylidene substitutions using alkynes or amines, as seen in the preparation of similar compounds .

Properties

CAS No. |

114524-41-3 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(3Z)-3-ethylidene-1-benzofuran-2-one |

InChI |

InChI=1S/C10H8O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h2-6H,1H3/b7-2- |

InChI Key |

UXEXPEPZLZMQQJ-UQCOIBPSSA-N |

SMILES |

CC=C1C2=CC=CC=C2OC1=O |

Isomeric SMILES |

C/C=C\1/C2=CC=CC=C2OC1=O |

Canonical SMILES |

CC=C1C2=CC=CC=C2OC1=O |

Synonyms |

2(3H)-Benzofuranone, 3-ethylidene-, (Z)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The ethylidene group in (3Z)-3-ethylidene-1-benzofuran-2-one distinguishes it from analogs with bulkier or functionalized substituents. Key comparisons include:

(Z)-3-Benzylideneisobenzofuran-1(3H)-one (Compound 2a):

- Substituent : Benzylidene (aromatic group).

- Synthesis : Prepared via reaction of phenylacetylene, yielding a light yellow solid with a melting point (mp) of 90–95°C .

- IR Data : Strong carbonyl stretch at 1767 cm⁻¹ .

(3Z)-3-[(Phenylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one (CAS 477851-24-4): Substituent: Anilinomethylene (aromatic amine-derived group).

(3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one (CAS 56014-69-8): Substituent: Isobutylidene (branched alkyl group). Structural Note: The E-configuration and branched chain may sterically hinder interactions compared to the Z-ethylidene derivative .

Physicochemical Properties

Key Observations :

- Melting Points : Bulky substituents (e.g., benzylidene or thiophenemethyl) correlate with higher melting points due to increased molecular packing efficiency . The ethylidene analog likely has a lower mp.

- IR Spectroscopy: The carbonyl stretch in benzofuranones typically ranges between 1680–1780 cm⁻¹, influenced by substituent electronic effects. Benzylidene groups (electron-withdrawing) elevate the carbonyl frequency compared to alkylidene groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.